(7Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-fluorobenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one
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Overview
Description
The compound (7Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-fluorobenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a furobenzoxazinone core, a fluorobenzylidene group, and a dioxidotetrahydrothiophenyl moiety, making it an interesting subject for research in chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-fluorobenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one typically involves multi-step organic reactions. The key steps include:
Formation of the furobenzoxazinone core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorobenzylidene group: This step often involves a condensation reaction with a fluorobenzaldehyde derivative.
Incorporation of the dioxidotetrahydrothiophenyl moiety: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(7Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-fluorobenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
(7Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-fluorobenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (7Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-fluorobenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and leading to downstream effects.
Affect signaling pathways: Influencing pathways such as PI3K-AKT, MAPK, or HIF-1, which are involved in various cellular processes.
Comparison with Similar Compounds
(7Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-fluorobenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one: can be compared with other similar compounds, such as:
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of This compound .
Properties
Molecular Formula |
C22H20FNO5S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(7Z)-3-(1,1-dioxothiolan-3-yl)-7-[(2-fluorophenyl)methylidene]-9-methyl-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C22H20FNO5S/c1-13-21-15(10-24(12-28-21)16-6-7-30(26,27)11-16)8-17-20(25)19(29-22(13)17)9-14-4-2-3-5-18(14)23/h2-5,8-9,16H,6-7,10-12H2,1H3/b19-9- |
InChI Key |
LUJPZBRHWHANOG-OCKHKDLRSA-N |
Isomeric SMILES |
CC1=C2C(=CC3=C1O/C(=C\C4=CC=CC=C4F)/C3=O)CN(CO2)C5CCS(=O)(=O)C5 |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=CC4=CC=CC=C4F)C3=O)CN(CO2)C5CCS(=O)(=O)C5 |
Origin of Product |
United States |
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